molecular formula C14H16INO3 B1358046 tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate CAS No. 99275-48-6

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B1358046
CAS No.: 99275-48-6
M. Wt: 373.19 g/mol
InChI Key: RHFYEQRBIYQYPB-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, an iodine atom at the 2-position, and a methoxy group at the 5-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine:

  • Investigated as a precursor for the synthesis of pharmaceutical compounds.
  • Potential use in drug discovery and development.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.
  • Applied in the synthesis of agrochemicals and dyes.

Future Directions

The future directions for the research on “tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate” and similar compounds could involve the development of novel methods of synthesis, given the importance of indole derivatives in natural products and drugs . Additionally, further investigation into their biological activities could lead to the development of new treatments for various disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method includes:

    Iodination: The starting material, 5-methoxyindole, is iodinated at the 2-position using iodine and a suitable oxidizing agent such as silver acetate or N-iodosuccinimide (NIS) in an organic solvent like acetonitrile.

    Esterification: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom at the 2-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids. Reduction reactions can also be performed on the indole ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

  • Substituted indoles with various functional groups.
  • Oxidized products like aldehydes or acids.
  • Reduced products like alcohols or amines.

Comparison with Similar Compounds

  • tert-Butyl 5-iodo-1H-indole-1-carboxylate
  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 5-iodoindoline-1-carboxylate

Uniqueness:

  • The presence of both iodine and methoxy groups at specific positions on the indole ring makes tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate unique.
  • These substituents can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-iodo-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFYEQRBIYQYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618118
Record name tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-48-6
Record name tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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